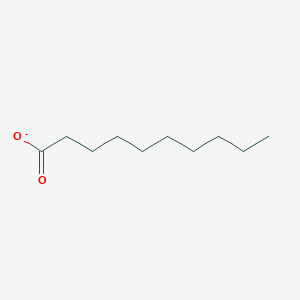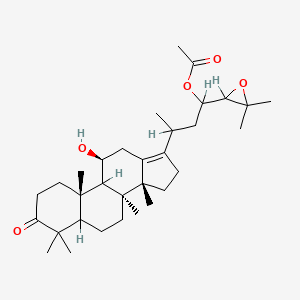
Alisol B 23-acetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alisol B 23-acetate is a naturally occurring, non-steroidal triterpenoid compound isolated from the root of the Chinese medicinal plant, Astragalus membranaceus. It has been used in traditional Chinese medicine for centuries to treat a variety of conditions, including fever, abdominal pain, and liver and kidney diseases. Alisol B 23-acetate has recently been the subject of scientific research due to its potential therapeutic effects on a variety of conditions.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
AB23A, un triterpenoide natural, se ha reportado que ejerce actividad antiinflamatoria. Inhibe la degranulación de los mastocitos estimulados por inmunoglobulina E/antígeno (IgE/Ag), y también disminuye la síntesis de leucotrieno C4 (LTC4), la producción de interlucina-6 (IL-6) y la expresión de ciclooxigenasa-2 (COX-2) de manera dependiente de la concentración . Esto sugiere que AB23A inhibe la activación de los mastocitos y mejora la reacción alérgica .
Actividad Hepatoprotectora
Se ha reportado que AB23A ejerce actividades hepatoprotectoras . Sin embargo, los mecanismos específicos y las aplicaciones en esta área requieren más investigación.
Actividades Antitumorales
Se ha reportado que AB23A ejerce actividades antiproliferativas en células cancerosas de colon, ovario y estómago humanos . Los mecanismos específicos y las aplicaciones en esta área requieren más investigación.
Vías Metabólicas en Humanos
AB23A se puede hidrolizar fácilmente a alisol B en mamíferos . Las vías hidrolíticas de AB23A en humanos y las enzimas clave responsables de la hidrólisis de AB23A aún se están investigando .
Tratamiento de Enfermedades Cardiovasculares
AB23A, como ingrediente activo en la hierba china Zexie (Rhizoma Alismatis), ha demostrado ser eficaz en el tratamiento de enfermedades cardiovasculares mediante la regulación del metabolismo lipídico de los macrófagos .
Mejora del Comportamiento Biológico de las Células Musculares Lisas Vasculares (VSMC)
Se ha demostrado que AB23A mejora el comportamiento biológico de las VSMC . Sin embargo, los mecanismos específicos y las aplicaciones en esta área requieren más investigación.
Mecanismo De Acción
Target of Action
Alisol B 23-acetate (AB23A) is a naturally occurring triterpenoid . The primary targets of AB23A are the Farnesoid X receptor (FXR) and Toll-like receptor 4 (TLR4) . FXR plays a pivotal role in regulating renal function and hepatic function , while TLR4 is involved in the regulation of immune response .
Mode of Action
AB23A activates FXR, leading to the induction of FXR downstream gene expression in the kidney . It also inhibits the overexpression of TLR4 and NADPH oxidase 1 (NOX1), subsequently reducing the generation of reactive oxygen species (ROS) in Caco-2 monolayers .
Biochemical Pathways
AB23A affects several biochemical pathways. It ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway . It also protects against renal ischemia-reperfusion injury through the FXR signaling pathway . In addition, AB23A has been found to influence the mTOR-SREBP1 signaling pathway .
Pharmacokinetics
AB23A can be readily hydrolyzed to form alisol B in human plasma, intestinal, and hepatic preparations . Human butyrylcholinesterase (hBchE) and human carboxylesterases play key roles in AB23A hydrolysis in human plasma and tissue preparations, respectively . It’s also found that human serum albumin (hSA) could catalyze AB23A hydrolysis .
Result of Action
AB23A exhibits multiple pharmacological activities. It significantly attenuates renal ischemia-reperfusion-induced acute kidney injury (AKI) in an FXR-dependent manner . It also ameliorates lipopolysaccharide-induced intestinal barrier dysfunction by reducing pro-inflammatory cytokines production and preventing the disruption of tight junctions . Moreover, AB23A produces a protective effect against CCl4-induced hepatotoxicity .
Action Environment
The action of AB23A can be influenced by environmental factors. For instance, the protective effects of AB23A against renal ischemia-reperfusion injury are dependent on the activation of FXR . Therefore, factors that affect the expression or activation of FXR could potentially influence the efficacy of AB23A.
Safety and Hazards
When handling Alisol B 23-acetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Alisol B 23-acetate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid homeostasis, lipid metabolism, and glucose metabolism . Alisol B 23-acetate acts as an agonist for FXR, leading to the activation of downstream gene expression involved in these metabolic pathways . Additionally, it has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival .
Cellular Effects
Alisol B 23-acetate exerts significant effects on various cell types and cellular processes. In podocytes, it has been shown to prevent high glucose-induced oxidative stress and inflammation by inhibiting the PI3K/Akt/mTOR signaling pathway . In non-small cell lung cancer cells, Alisol B 23-acetate inhibits cell viability, induces apoptosis, and suppresses migration and invasion . Furthermore, it has been demonstrated to ameliorate lipopolysaccharide-induced intestinal barrier dysfunction by regulating tight junction-related proteins .
Molecular Mechanism
The molecular mechanism of Alisol B 23-acetate involves several pathways. As an FXR agonist, it activates FXR and induces the expression of genes involved in bile acid and lipid metabolism . It also inhibits the PI3K/Akt/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, Alisol B 23-acetate modulates the TLR4-NOX1/ROS signaling pathway, reducing oxidative stress and inflammation in intestinal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alisol B 23-acetate have been observed to change over time. Studies have shown that it remains stable and retains its bioactivity over extended periods . Long-term treatment with Alisol B 23-acetate has demonstrated sustained protective effects against renal ischemia-reperfusion injury and non-alcoholic steatohepatitis
Dosage Effects in Animal Models
The effects of Alisol B 23-acetate vary with different dosages in animal models. In mice, dose-dependent protective effects against non-alcoholic steatohepatitis have been observed, with higher doses leading to more significant reductions in hepatic triglyceride accumulation and inflammatory cell infiltration . High doses may also result in adverse effects, such as hepatotoxicity, highlighting the importance of determining the optimal therapeutic dose .
Metabolic Pathways
Alisol B 23-acetate is involved in several metabolic pathways. It activates the liver X receptor alpha (LXRα) and ATP-binding cassette transporters G5/G8 (ABCG5/G8) in the jejunum, promoting cholesterol efflux and reducing lipid accumulation . Additionally, it inhibits acyl-CoA cholesterol acyltransferase 2 (ACAT2), further reducing intracellular lipid accumulation . These interactions highlight its potential in treating metabolic disorders such as atherosclerosis.
Transport and Distribution
Within cells and tissues, Alisol B 23-acetate is transported and distributed through interactions with various transporters and binding proteins. It has been shown to regulate the expression of bile salt export pump (BSEP) and Na+/taurocholate cotransporting polypeptide (NTCP), which are involved in bile acid transport . These interactions facilitate its distribution and accumulation in specific tissues, enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of Alisol B 23-acetate is crucial for its activity and function. It has been observed to localize in the nucleus, where it interacts with nuclear receptors such as FXR and LXRα . Additionally, it affects the expression of tight junction proteins in the intestinal epithelium, indicating its presence in the cell membrane and cytoplasm . These localizations are essential for its regulatory effects on gene expression and cellular processes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Alisol B 23-acetate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Alisol B", "Acetic anhydride", "Pyridine", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Alisol B is dissolved in methanol and reacted with sodium hydroxide to form the sodium salt of Alisol B.", "The sodium salt of Alisol B is then reacted with acetic anhydride and pyridine to form Alisol B 23-acetate.", "The reaction mixture is then quenched with water and the product is extracted with diethyl ether.", "The organic layer is washed with water and dried over anhydrous sodium sulfate.", "The solvent is then removed under reduced pressure to yield Alisol B 23-acetate as a white solid." ] } | |
Número CAS |
26575-95-1 |
Fórmula molecular |
C32H50O5 |
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
[1-(3,3-dimethyloxiran-2-yl)-3-[(8S,10S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H50O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34H,10-17H2,1-9H3/t18?,22?,23?,24?,26?,27?,30-,31-,32-/m0/s1 |
Clave InChI |
NLOAQXKIIGTTRE-KUHAPQQGSA-N |
SMILES isomérico |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4[C@]5(CCC(=O)C(C5CC[C@@]4([C@]3(CC2)C)C)(C)C)C)O |
SMILES |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
SMILES canónico |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O |
Pictogramas |
Irritant |
Sinónimos |
23-acetylalisol B alisol B 23-acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




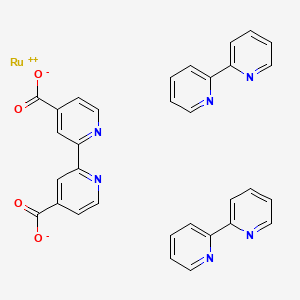

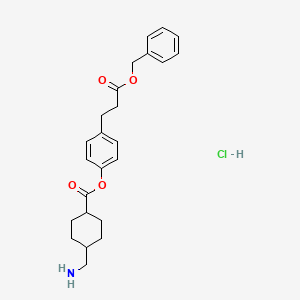
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1226864.png)
![2-[(prop-2-enylthio)-(4,5,6,7-tetrahydro-1H-indol-2-yl)methylidene]propanedinitrile](/img/structure/B1226866.png)
![5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1226867.png)
![4-[[2-[4-(4-Chlorophenyl)-1-piperazinyl]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1226868.png)
![({3-Oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)acetonitrile](/img/structure/B1226869.png)

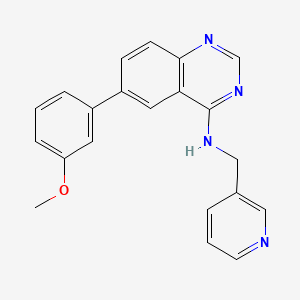
![N-[3-(1-azepanyl)propyl]-1-ethylsulfonyl-4-piperidinecarboxamide](/img/structure/B1226873.png)
![N-[5-(dimethylsulfamoyl)-2-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1226874.png)
